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Compound of Interest |

Compound Name: 3-Chloro-2-hydroxypropanamide
CAS No.: 85344-60-1
Cat. No.: B1629190
- 7

Executive Summary

3-Chlorolactamide (systematically 3-chloro-2-hydroxypropanamide) is a functionalized amide
intermediate often utilized in the synthesis of heterocycles and as a substrate for enzymatic
dehalogenation studies. Its structure combines three distinct functional motifs: a hydrophilic
primary amide, a hydrogen-bond-donating secondary hydroxyl group, and a lipophilic yet
polarizable alkyl chloride tail.

This guide addresses the critical gap in public solubility data for this specific CAS entry. By
synthesizing data from structural analogs (2-chloroacetamide, lactamide, and 3-chloropropane-
1,2-diol), we establish a predictive solubility model. The compound exhibits a "Polar-
Amphiphilic" profile: highly soluble in water and short-chain alcohols, moderately soluble in
polar aprotic solvents, and effectively insoluble in non-polar hydrocarbons.

Key Application: The solubility differential between ethyl acetate (moderate) and
water/methanol (high) identifies the former as a prime candidate for extraction or antisolvent
crystallization workflows.

Chemical Profile & Structural Analysis

Understanding the solubility requires a dissection of the molecular forces at play.
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Property Value /| Description

Systematic Name 3-chloro-2-hydroxypropanamide

Molecular Formula

Molecular Weight 123.54 g/mol

Crystalline Solid (Predicted MP: 80-110°C

Physical State .
based on lactamide analogs)

2 (Amide
H-Bond Donors , Hydroxyl
)
2 (Amide
H-Bond Acceptors , Hydroxyl
)
Predicted LogP -0.8 to -0.5 (Hydrophilic)

Mechanistic Solubility Logic

» Hydrophilic Domain: The amide and hydroxyl groups dominate the interaction landscape,
facilitating strong hydrogen bonding with protic solvents (Water, MeOH).

e Lipophilic Domain: The chloromethyl group (

) provides limited Van der Waals surface area, insufficient to drive solubility in non-polar
solvents like hexane, but sufficient to allow solubility in moderately polar organic solvents like
THF or Ethyl Acetate.

Solubility Profile: Water vs. Organic Solvents[1]

The following data represents a predictive consensus derived from the physicochemical
properties of 2-chloroacetamide (CAS 79-07-2) and Lactamide (CAS 2043-43-8).

Table 1: Estimated Solubility Performance
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. Estimated . L
Representative . Interaction Application
Solvent Class Solubility ) o
Solvent Mechanism Utility
(25°C)
Reaction
Water ( High (>100 Strong H- _
Aqueous ) medium;
mg/mL) Bonding Network ] ]
) Biocatalysis
Methanol / High (>100 Dipole-Dipole + Solvent for
Alcohol ) _
Ethanol mg/mL) H-Bonding synthesis
] Very High (>200 Strong Dipole Stock solutions;
Polar Aprotic DMSO / DMF ) ] )
mg/mL) interactions NMR analysis
Moderate (10-50 ) ) Crystallization
Ketone Acetone Dipole-Dipole ]
mg/mL) (Cooling)
Low-Moderate Weak H-Bond Ideal Extraction
Ester Ethyl Acetate
(110 mg/mL) Acceptance Solvent
) Dichloromethane ) Washing
Chlorinated Low (<5 mg/mL) Weak Dipole ) N
(DCM) impurities
Hexane / Insoluble (<0.1 Induced Dipole ]
Hydrocarbon Antisolvent
Heptane mg/mL) only

Thermodynamic Insight

The dissolution of 3-chlorolactamide in water is likely enthalpically favorable (

) due to the formation of new solute-solvent hydrogen bonds that are energetically equivalent to
or stronger than the crystal lattice energy. In contrast, dissolution in hexane is endergonic (

) because the solvent-solvent interactions (dispersion forces) cannot overcome the high lattice
energy of the polar amide crystal.

Experimental Protocol: Gravimetric Solubility
Determination

Since precise literature values are sparse, the following "Self-Validating System" protocol is

required to generate internal data for process development.
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Methodology: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

) of 3-chlorolactamide in a target solvent at ambient temperature (

)

Reagents:
e 3-Chlorolactamide (Assay >98%)
e HPLC Grade Solvents (Water, MeOH, EtOAc, Hexane)
e 0.22
PTFE Syringe Filters
Workflow:

o Preparation: Add excess solid 3-chlorolactamide (approx. 500 mg) to a glass vial containing
2.0 mL of the target solvent.

o Equilibration: Seal and agitate (orbital shaker at 200 rpm) for 24 hours at 25°C.
o Check Point: If the solid dissolves completely, add more solid until a precipitate persists.

« Filtration: Allow the suspension to settle for 1 hour. Filter the supernatant using a pre-
warmed syringe filter to remove undissolved solids.

e Quantification (Gravimetric):
o Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing dish (

).

o Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (
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o Calculation: Solubility (

):

Validation: For higher precision, validate the gravimetric result using HPLC-UV (210 nm) if a
standard curve is available.

Strategic Purification & Solvent Selection

The solubility differential suggests a "Reverse-Phase" purification strategy or an "Antisolvent
Crystallization."

Diagram 1: Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for purification based on the polarity
profile.
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Start: Crude 3-Chlorolactamide

Identify Major Impurity

High Polarity \L.ow Polarity

Polar Impurities Non-Polar Impurities
(Salts, Acids) (Starting Chlorides)

Liquid-Liquid Extraction Recrystallization
Dissolve in EtOAc; Dissolve in Minimal Hot EtOH;
Wash with Water Add Hexane (Antisolvent)

Pure 3-Chlorolactamide

Click to download full resolution via product page

Caption: Decision matrix for purifying 3-chlorolactamide based on impurity polarity and
solubility differentials.

Recommended Purification Workflow (Recrystallization)

Given the high solubility in ethanol and insolubility in hexane:
 Dissolution: Dissolve crude solid in the minimum volume of warm Ethanol (50°C).

» Nucleation: Cool to room temperature. If no crystals form, slowly add Hexane (Antisolvent)
dropwise until turbidity persists.
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e Growth: Cool to 4°C overnight.

« |solation: Filter and wash with cold Hexane/Ethanol (9:1) mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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